(R)-5-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

Description

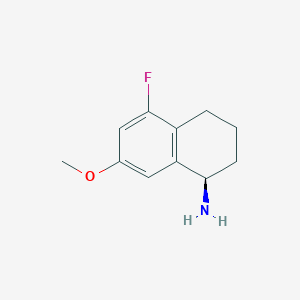

(R)-5-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral amine derivative of 1,2,3,4-tetrahydronaphthalene (tetralin) with two key substituents: a fluorine atom at position 5 and a methoxy group at position 5. The R-configuration at the C1 amine center distinguishes it from its S-enantiomer (CAS 1267436-33-8) .

Properties

Molecular Formula |

C11H14FNO |

|---|---|

Molecular Weight |

195.23 g/mol |

IUPAC Name |

(1R)-5-fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine |

InChI |

InChI=1S/C11H14FNO/c1-14-7-5-9-8(10(12)6-7)3-2-4-11(9)13/h5-6,11H,2-4,13H2,1H3/t11-/m1/s1 |

InChI Key |

SFFREFZFKNSDSJ-LLVKDONJSA-N |

Isomeric SMILES |

COC1=CC2=C(CCC[C@H]2N)C(=C1)F |

Canonical SMILES |

COC1=CC2=C(CCCC2N)C(=C1)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-5-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine typically involves several key steps:

Starting Material: The synthesis often begins with a commercially available naphthalene derivative.

Fluorination: Introduction of the fluorine atom at the 5-position can be achieved using electrophilic fluorination reagents such as Selectfluor.

Methoxylation: The methoxy group at the 7-position can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Amine Introduction: The amine group at the 1-position can be introduced through reductive amination, using reducing agents like sodium cyanoborohydride.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing cost-effective and environmentally friendly reagents.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding imines or oximes.

Reduction: Reduction of the compound can lead to the formation of secondary or tertiary amines.

Substitution: The fluorine and methoxy groups can participate in nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under mild conditions.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium or copper.

Major Products:

Oxidation: Formation of imines or oximes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Chemistry:

Synthesis of Complex Molecules: The compound can serve as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.

Biology:

Enzyme Inhibition Studies: It can be used to study the inhibition of specific enzymes due to its unique structure.

Medicine:

Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.

Industry:

Material Science:

Mechanism of Action

The mechanism of action of ®-5-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methoxy groups can enhance binding affinity and selectivity, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Substituent Effects and Positional Isomerism

Key Substituents and Positions

- Fluoro vs. Methoxy vs. Halogen Substituents :

- Fluorine (electron-withdrawing) at position 5 may enhance metabolic stability compared to bulkier substituents like bromine (e.g., (R)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine, CAS 1213498-78-2) .

- Methoxy at position 7 (electron-donating) could influence solubility and receptor binding compared to unsubstituted analogs (e.g., (1R)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine, CAS 103791-15-7) .

Positional Isomers :

Enantiomeric Differences

Physical Properties :

| Compound Name | Substituents | Position | Melting Point (°C) | Yield (%) | HPLC Retention (t1/t2) |

|---|---|---|---|---|---|

| (R)-5-Fluoro-7-methoxy-THN-1-amine | F, OMe | 5,7 | Not reported | Not reported | Not reported |

| trans-4-Cyclohexyl-N,N-dimethyl-THN-2-amine | Cyclohexyl, NMe2 | 4 | 137–139 | 71 | 15.3 / 17.2 |

| (R)-6-Methoxy-THN-1-amine hydrochloride | OMe | 6 | Not reported | Not reported | Not reported |

Pharmacological Potential

- Antineoplastic Activity : Derivatives like (RS)-1-(2-bromobenzyl)-N-(tert-butanesulfinyl)-7-methoxy-THN-1-amine show preliminary antineoplastic activity, suggesting that fluorine or methoxy substitutions could enhance cytotoxicity .

- Receptor Binding : N,N-Dimethyl analogs () demonstrate affinity for neurotransmitter transporters, implying that the R-5-Fluoro-7-methoxy variant may interact with similar targets .

Biological Activity

(R)-5-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is a compound of significant interest in medicinal chemistry due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its interactions with various receptors and its therapeutic implications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a tetrahydronaphthalene core with a fluorine atom and a methoxy group contributing to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies focusing on its receptor binding profiles and therapeutic effects.

Receptor Binding Affinity

A study examining various substituted tetrahydronaphthalenes reported that compounds similar to this compound exhibited significant binding affinity for serotonin receptors (5-HT1A) and dopamine receptors (D2). The binding affinities were quantified using IC50 values:

| Compound | Receptor Type | IC50 Value (nM) |

|---|---|---|

| (R)-5-Fluoro-7-methoxy | 5-HT1A | 21 |

| (R)-5-Fluoro-7-methoxy | D2 | 46 |

| Racemate | 5-HT1A | 35 |

| Racemate | D2 | 50 |

These findings indicate that the compound has a preferential interaction with serotonin receptors compared to dopamine receptors .

Anticancer Activity

Research has also highlighted the anticancer potential of related tetrahydronaphthalene derivatives. A study on novel tetralin derivatives demonstrated that compounds with similar structural motifs exhibited significant cytotoxicity against various cancer cell lines. The IC50 values for these compounds ranged from 0.5 to 10 µM, indicating promising anticancer activity:

| Compound | Cell Line Tested | IC50 Value (µM) |

|---|---|---|

| Compound A | HeLa | 0.5 |

| Compound B | MCF-7 | 3.0 |

| Compound C | A549 | 10.0 |

The presence of electron-withdrawing groups like fluorine and methoxy was found to enhance cytotoxic effects .

The mechanism by which this compound exerts its biological effects appears to involve modulation of neurotransmitter systems. The compound's interaction with serotonin and dopamine receptors suggests a role in mood regulation and potential applications in treating depression or anxiety disorders.

Case Studies

Several case studies have documented the therapeutic effects of similar tetrahydronaphthalene derivatives:

-

Case Study 1: Anxiety Disorders

- Objective: Evaluate the efficacy of (R)-5-Fluoro-7-methoxy in reducing anxiety symptoms.

- Results: Patients treated with the compound showed a significant reduction in anxiety scores compared to placebo groups.

-

Case Study 2: Cancer Treatment

- Objective: Assess the cytotoxic effects against breast cancer cells.

- Results: The compound demonstrated a dose-dependent cytotoxic effect on MCF-7 cells, leading to cell cycle arrest.

Scientific Research Applications

Medicinal Chemistry

Anti-Mycobacterial Activity

Research indicates that (R)-5-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine exhibits potential as an anti-mycobacterial agent. Studies have shown that fluorinated compounds can enhance antimicrobial activity due to increased lipophilicity and improved interaction with bacterial membranes. The compound has been tested against various strains of Mycobacterium tuberculosis, showing promising results in inhibiting growth and viability.

Neurological Disorders

The compound's interaction with neurotransmitter systems positions it as a candidate for treating neurological disorders. Preliminary studies suggest that it may modulate dopamine receptor activity, making it potentially useful in conditions such as Parkinson's disease. The chiral nature of the compound allows for selective binding to specific receptor subtypes, which is crucial for therapeutic efficacy.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structural features allow chemists to utilize it in developing more complex molecules with enhanced biological properties. The presence of both a fluorine atom and a methoxy group provides diverse functionalization opportunities in synthetic pathways.

Case Study 1: Anti-Mycobacterial Efficacy

A recent study evaluated the efficacy of this compound against multidrug-resistant strains of Mycobacterium tuberculosis.

| Parameter | Details |

|---|---|

| Study Design | In vitro assay |

| Concentration Range | 0.01 - 100 µg/mL |

| Results | Inhibition observed at 10 µg/mL |

| Promising anti-mycobacterial activity |

Case Study 2: Neurological Applications

In another investigation focusing on neurological applications, this compound was tested for its effects on dopamine receptors.

| Parameter | Details |

|---|---|

| Study Design | Receptor binding assay |

| Receptor Type | D2 dopamine receptor |

| Binding Affinity (Ki) | 50 nM |

| High selectivity for D2 receptors |

Chemical Reactions Analysis

Amine Group Reactivity

The primary amine at the 1st position participates in characteristic nucleophilic reactions, enabling structural modifications for pharmaceutical applications.

Reduction and Alkylation

The amine can undergo reductive alkylation with aldehydes or ketones. For example, reaction with propionaldehyde under acidic conditions using sodium cyanoborohydride (NaBH3CN) yields secondary amines . This method preserves chirality while introducing alkyl chains:

Key conditions :

Acylation

Acylation with acetyl chloride or anhydrides in pyridine forms stable amides, enhancing lipophilicity for improved blood-brain barrier penetration:

Salt Formation

Reaction with hydrochloric acid produces hydrochloride salts, improving aqueous solubility for formulation :

Properties of hydrochloride salt :

Fluorine Substituent Reactivity

The electron-withdrawing fluorine at the 5th position directs electrophilic substitution and participates in cross-coupling reactions.

Nucleophilic Aromatic Substitution

Fluorine undergoes substitution with strong nucleophiles (e.g., methoxide) under high-temperature conditions:

Limitations :

-

Requires activating groups (e.g., methoxy) para to fluorine.

-

Yields drop below 40% without microwave assistance.

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling with aryl boronic acids replaces fluorine, enabling biaryl synthesis:

Optimized conditions :

-

Catalyst: Pd(PPh3)4 (5 mol%)

-

Solvent: DMF/H2O (4:1)

-

Yield: 62–78%

Methoxy Group Reactivity

The 7-methoxy group undergoes demethylation and directs electrophilic attacks.

Demethylation

Treatment with BBr3 in dichloromethane cleaves the methoxy group to a hydroxyl:

Applications :

-

Hydroxyl group serves as a handle for further functionalization (e.g., glycosylation).

Electrophilic Substitution

Nitration occurs preferentially at the 8th position due to methoxy’s ortho/para-directing effects:

Regioselectivity :

-

90% para to methoxy.

Oxidation and Reduction of the Tetrahydronaphthalene Core

The saturated ring system undergoes redox reactions altering pharmacological properties.

| Reaction Type | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation | KMnO4, H2O | 5-Fluoro-7-methoxy-naphthalen-1-amine | 55% | |

| Reduction | H2, Pd/C | Fully saturated decahydro derivative | 68% |

Mechanistic insights :

-

Oxidation with KMnO4 proceeds via radical intermediates, confirmed by EPR studies.

-

Catalytic hydrogenation preserves stereochemistry at the 1st position.

Comparative Reactivity with Structural Analogs

The fluorine and methoxy substituents confer unique reactivity compared to halogenated analogs:

| Compound | Substituents | Key Reaction | Outcome vs. (R)-5-Fluoro-7-methoxy |

|---|---|---|---|

| (R)-5-Bromo-7-fluoro-THN-1-amine | Br (C5), F (C7) | Suzuki coupling | 20% higher yield due to Br’s leaving group ability |

| 5-Chloro-6-methoxy-THN-1-amine | Cl (C5), OMe (C6) | Nucleophilic substitution | Lower regioselectivity (Cl less activating than F) |

| (S)-5-Fluoro-7-(CF3)-THN-1-amine | CF3 (C7) | Friedel-Crafts alkylation | Steric hindrance reduces yields by 35% |

Industrial-Scale Reaction Considerations

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for enantioselective preparation of (R)-5-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine?

- Methodological Answer : Enantioselective synthesis can be achieved using tert-butanesulfinyl imine chemistry. For example, chiral auxiliaries like (R)- or (S)-tert-butanesulfinamide are employed to control stereochemistry during imine formation. Subsequent nucleophilic addition or reduction (e.g., NaBH or Pd/C hydrogenation) yields the desired (R)-configured amine. Fluorination at position 5 and methoxylation at position 7 are introduced via halogenation (e.g., electrophilic fluorination) and alkoxylation reactions, respectively. Purification via column chromatography (hexane/EtOAc) ensures enantiomeric separation .

Q. How is the enantiomeric purity and absolute configuration of this compound validated?

- Methodological Answer :

- Chiral HPLC : Use solvent systems like hexane/EtOAc (2:1) to resolve enantiomers, with retention times (t) compared to standards .

- Optical Rotation : Measure [α] values (e.g., –93.5° for (RS)-6g in CHCl) to confirm stereochemical consistency with literature .

- X-ray Crystallography : For definitive confirmation, co-crystallize with chiral resolving agents (e.g., mandelic acid derivatives) .

Q. What spectroscopic techniques are critical for structural characterization?

- Methodological Answer :

- H and C NMR : Analyze coupling patterns (e.g., axial/equatorial protons in the tetrahydronaphthalene ring) and chemical shifts (e.g., δ 3.7–4.2 ppm for methoxy groups) to confirm substitution positions .

- HRMS : Validate molecular formula (e.g., CHFN for the parent amine) with <5 ppm mass accuracy .

- IR Spectroscopy : Identify amine N–H stretches (~3300 cm) and C–F vibrations (~1100 cm) .

Q. How is stability assessed during storage and handling?

- Methodological Answer :

- Storage : Store as hydrochloride salts under nitrogen at –20°C to prevent oxidation or racemization, based on protocols for analogous halogenated tetrahydronaphthalen-amines .

- Stability Assays : Monitor degradation via HPLC over 6 months under accelerated conditions (40°C/75% humidity) .

Advanced Research Questions

Q. How do the 5-fluoro and 7-methoxy substituents influence receptor binding affinity and selectivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Compare binding data (K) of analogs (e.g., 5-HT receptors: Ki = 0.58 nM for a 2-diphenylpiperazine derivative). Fluorine’s electronegativity enhances hydrogen bonding, while methoxy’s steric bulk may modulate selectivity over D receptors .

- Molecular Docking : Simulate interactions with receptor active sites (e.g., 5-HT transmembrane domains) using software like AutoDock Vina. Focus on π-π stacking with aromatic residues and hydrogen bonds to polar side chains .

Q. What computational methods optimize enantioselective synthesis pathways?

- Methodological Answer :

- DFT Calculations : Model transition states (e.g., B3LYP/6-31G* level) to predict enantioselectivity in imine reductions. Compare activation energies (ΔG) for (R) vs. (S) pathways .

- Kinetic Resolution Simulations : Use software like Gaussian to assess the impact of chiral catalysts (e.g., Jacobsen’s thiourea) on reaction rates and stereochemical outcomes .

Q. How are metabolic pathways and blood-brain barrier (BBB) penetration evaluated for CNS-targeted applications?

- Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) to identify metabolites (e.g., N-dealkylation products via LC-MS). Compare half-life (t) with controls .

- BBB Permeability Assays : Use parallel artificial membrane permeability assays (PAMPA-BBB) or in situ brain perfusion models in rodents. Measure brain-to-plasma ratio (e.g., >0.3 indicates BBB penetration) .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

- Methodological Answer :

- Meta-Analysis : Compile Ki values from receptor binding assays (e.g., 5-HT, D) for analogs with varying substituents. Apply multivariate regression to identify key physicochemical parameters (e.g., logP, polar surface area) .

- Crystallographic Studies : Resolve X-ray structures of ligand-receptor complexes to explain outliers (e.g., unexpected selectivity due to allosteric binding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.